(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine
Brand Name: Vulcanchem
CAS No.: 943754-35-6
VCID: VC8326484
InChI: InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1
SMILES: CC(C)CC(CN1CCCC1)N
Molecular Formula: C10H22N2
Molecular Weight: 170.3 g/mol

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine

CAS No.: 943754-35-6

Cat. No.: VC8326484

Molecular Formula: C10H22N2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine - 943754-35-6

Specification

CAS No. 943754-35-6
Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
IUPAC Name (2S)-4-methyl-1-pyrrolidin-1-ylpentan-2-amine
Standard InChI InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1
Standard InChI Key JPCJGXMPQZCGAJ-JTQLQIEISA-N
Isomeric SMILES CC(C)C[C@@H](CN1CCCC1)N
SMILES CC(C)CC(CN1CCCC1)N
Canonical SMILES CC(C)CC(CN1CCCC1)N

Introduction

Chemical Identity and Structural Features

Molecular Configuration

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine (molecular formula: C₁₀H₂₂N₂; molecular weight: 170.30 g/mol) features a pentan-2-amine core with a pyrrolidin-1-yl group at position 1 and a methyl branch at position 4 . The (2S) stereochemistry is critical, as enantiomeric differences profoundly influence receptor binding kinetics. The IUPAC name, 4-methyl-1-pyrrolidin-1-ylpentan-2-amine, reflects this substitution pattern, while its SMILES notation (CC(C)CC(CN1CCCC1)N) encodes the spatial arrangement .

Stereochemical Significance

The compound’s chiral center at carbon 2 governs its biological activity. Comparative studies of enantiomers in related pyrrolidine derivatives, such as pyrovalerone analogs, demonstrate that the S-configuration enhances dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition by optimizing molecular fit within transporter binding pockets . This stereospecificity reduces off-target effects on serotonin transporters (SERT), a trait shared by (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves multi-step sequences to establish stereocontrol:

  • Core Formation: Condensation of 4-methylpentan-2-amine precursors with pyrrolidine under nucleophilic substitution conditions.

  • Stereochemical Resolution: Chiral resolution via diastereomeric salt formation, often employing tartaric acid derivatives to isolate the (2S)-enantiomer .

  • Purification: Recrystallization or chromatography to achieve enantiomeric excess >95% .

Yields for these steps range from 45% to 59%, contingent on reaction optimization.

Spectroscopic Data

  • NMR: Key signals include a triplet for the methyl group (δ 0.69–0.73 ppm) and multiplet resonances for the pyrrolidine ring (δ 2.5–3.1 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 170.30, with fragmentation patterns indicative of pyrrolidine cleavage .

Pharmacological Profile

Mechanism of Action

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine acts as a dual DAT/NET inhibitor, with minimal SERT affinity. In vitro assays demonstrate:

TargetIC₅₀ (nM)Selectivity vs. SERT
DAT11–109>100-fold
NET11–109>100-fold
SERT>1,000

Data adapted from pyrovalerone analog studies . The compound elevates synaptic dopamine and norepinephrine, enhancing dopaminergic signaling in mesolimbic pathways.

Behavioral and Therapeutic Implications

  • Psychostimulant Effects: Animal models show increased locomotor activity and reinforced self-administration, akin to cocaine but with prolonged duration due to slower pharmacokinetics .

  • Cognitive Enhancement: Preliminary data suggest improvements in attention and working memory in rodent cognitive tasks.

  • Abuse Liability: Structural similarities to pyrovalerone raise concerns about dependence potential, necessitating controlled substance evaluation .

Comparative Analysis with Structural Analogs

The pharmacological landscape of pyrrolidine-containing amines reveals nuanced structure-activity relationships:

CompoundStructural VariationKey Pharmacological Difference
(2S)-4-methyl-1-(pyrrolidin-1-yl)butan-2-amineShorter carbon chainReduced DAT affinity (IC₅₀ = 250 nM)
(2S)-4-methyl-N,N-dimethylpropanamineDimethylamino substitutionIncreased SERT inhibition (IC₅₀ = 800 nM)
4-PiperidinolPiperidine ringEnhanced NET selectivity (IC₅₀ = 50 nM)

The (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine’s balanced DAT/NET inhibition and stereochemical precision distinguish it from these analogs .

Applications and Future Directions

Neuropharmacology

  • Depression: Dual reuptake inhibition may benefit treatment-resistant depression, though clinical trials are pending.

  • ADHD: Potential as a long-acting alternative to methylphenidate, given its prolonged half-life.

Chemical Neuroscience Research

The compound serves as a tool to dissect dopaminergic/noradrenergic interactions in reward processing and decision-making .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator